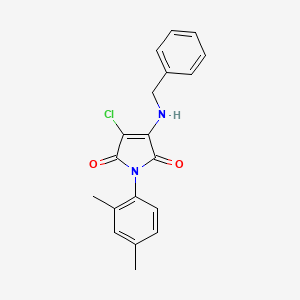![molecular formula C20H20N4O3 B5595710 N-cyclopropyl-2-[1-(2-methoxyphenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5595710.png)
N-cyclopropyl-2-[1-(2-methoxyphenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related triazole compounds often involves multiple steps, including the initial formation of triazole rings followed by subsequent modifications. For example, Panchal & Patel (2011) described a method for synthesizing N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives through reactions involving 4-amino-4H-1,2,4-triazole and acetyl chloride, showcasing the complexity of triazole synthesis (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of triazole derivatives has been extensively studied using various spectroscopic methods. Yao et al. (2022) achieved the synthesis of a related triazoline-quinazolinone compound, and its structure was confirmed by MS, 1H NMR, FT-IR, and 13C NMR spectroscopy, in addition to X-ray diffraction (Yao et al., 2022).
Chemical Reactions and Properties
The chemical reactivity and properties of triazole compounds are influenced by their functional groups and molecular structure. For instance, triazol compounds have been synthesized and characterized by their vibrational frequencies and chemical shift values, revealing insights into their chemical behavior and potential reactivity (Orek et al., 2012).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility and melting points, are critical for their application in various fields. The synthesis and characterization of such compounds often include the determination of these properties to understand their behavior in different environments.
Chemical Properties Analysis
The chemical properties of triazole compounds, including acidity, basicity, and reactivity towards different reagents, are essential for predicting their behavior in chemical reactions and potential applications in synthesis and drug design. Studies on compounds like N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate have contributed to understanding the chemical properties of triazole derivatives (Orek et al., 2012).
Future Directions
properties
IUPAC Name |
N-cyclopropyl-2-[1-(2-methoxyphenyl)-5-oxo-3-phenyl-1,2,4-triazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-27-17-10-6-5-9-16(17)24-20(26)23(13-18(25)21-15-11-12-15)19(22-24)14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRGFIMHNAKOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5595635.png)
![N-{(3S*,4R*)-4-isopropyl-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5595638.png)

![1-[(5-methoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]piperidine](/img/structure/B5595651.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(tert-butyl)acetamide](/img/structure/B5595654.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]acetamide](/img/structure/B5595662.png)
![1-cyclopropyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5595665.png)

![methyl {2-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}carbamate](/img/structure/B5595672.png)

![3-(2-ethylbutyl)-8-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595681.png)
![2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide](/img/structure/B5595687.png)

![2-methyl-4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595720.png)